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molecular formula C11H19BrO2 B8433852 1-(4-Bromobutyl)cyclopentanecarboxylic acid methyl ester

1-(4-Bromobutyl)cyclopentanecarboxylic acid methyl ester

Cat. No. B8433852
M. Wt: 263.17 g/mol
InChI Key: LBYAOSFVLWJIPY-UHFFFAOYSA-N
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Patent
US09447035B2

Procedure details

The title compound was prepared using a similar procedure as described in Example 1, Step 1, starting from diisopropylamine (21 mL, 150 mmol), n-butyllithium (58 mL, 145 mmol), cyclopentanecarboxylic acid methyl ester (13.1 g, 100 mmol), and 1,4-dibromobutane (21.59 g, 100 mmol), and after distillation, resulted in a colorless oil (12.8 g, 48%). ES(+)-HRMS m/e calcd. for C11H19BrO2 (M+H)+ 262.0568, obsd. 262.0565.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
21.59 g
Type
reactant
Reaction Step Four
Name
Yield
48%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15]([CH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1)=[O:16].[Br:22][CH2:23][CH2:24][CH2:25][CH2:26]Br>>[CH3:13][O:14][C:15]([C:17]1([CH2:26][CH2:25][CH2:24][CH2:23][Br:22])[CH2:21][CH2:20][CH2:19][CH2:18]1)=[O:16]

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
58 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
13.1 g
Type
reactant
Smiles
COC(=O)C1CCCC1
Step Four
Name
Quantity
21.59 g
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
after distillation

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCCC1)CCCCBr
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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